molecular formula C12H17NO4 B1396349 ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 1306739-44-5

ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B1396349
M. Wt: 239.27 g/mol
InChI Key: RDNWHULVLOSOCD-UHFFFAOYSA-N
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Description

Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains an ester functional group and a methoxyacetyl group .

Scientific Research Applications

Pyrrole Derivatives Synthesis and Analysis

  • Pyrrole derivatives, including compounds related to ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, have been studied for their chemical synthesis and properties. Cirrincione et al. (1987) investigated the oxidation of similar pyrrole compounds, contributing to the understanding of their chemical behavior (Cirrincione et al., 1987).
  • Senge and Smith (2005) explored the hydrogen-bonding patterns in derivatives of dimethylpyrrole, providing insights into their structural characteristics (Senge & Smith, 2005).

Reactivity and Formation of Heterocyclic Compounds

  • Mikhed’kina et al. (2009) studied the reactivity of a related pyrrole compound with hydrazines, leading to the formation of various heterocyclic structures (Mikhed’kina et al., 2009).

Antimicrobial Applications

  • Research by Hublikar et al. (2019) on derivatives of methyl dimethylpyrrole carboxylate demonstrated potential antimicrobial activities, suggesting the utility of these compounds in medical research (Hublikar et al., 2019).

Non-Linear Optical Material

  • Singh et al. (2014) characterized a new pyrrole containing chalcone derivative and identified its potential as a non-linear optical material, indicating its applicability in optics and photonics (Singh et al., 2014).

Synthesis and Characterization of Pyrrole Derivatives

  • Various studies have focused on the synthesis, molecular structure, and analysis of ethyl dimethylpyrrole carboxylates. These include work by Chen et al. (2013) and Singh et al. (2013), which contribute to the broader understanding of these compounds' properties and potential applications (Chen et al., 2013); (Singh et al., 2013).

Novel Synthesis Methods

  • Kurihara et al. (1983) and Regourd et al. (2006) have developed novel methods for the synthesis of related pyrrole compounds, highlighting advancements in chemical synthesis techniques (Kurihara et al., 1983); (Regourd et al., 2006).

properties

IUPAC Name

ethyl 5-(2-methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-17-12(15)10-7(2)11(13-8(10)3)9(14)6-16-4/h13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNWHULVLOSOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141368
Record name 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

1306739-44-5
Record name 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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